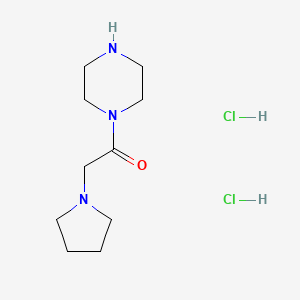

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride

Description

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a synthetic organic compound featuring a central ethanone core flanked by piperazine and pyrrolidine moieties. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C10H21Cl2N3O |

|---|---|

Molecular Weight |

270.20 g/mol |

IUPAC Name |

1-piperazin-1-yl-2-pyrrolidin-1-ylethanone;dihydrochloride |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13;;/h11H,1-9H2;2*1H |

InChI Key |

MRFKJPYUDAZKJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CC(=O)N2CCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of piperazine with pyrrolidine under specific conditions. The synthetic route often includes the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Discussion and Implications

The structural flexibility of the ethanone core allows tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. For instance:

- Electron-Deficient Substituents : Chloro or pyridine groups () may improve metabolic stability and blood-brain barrier penetration .

Biological Activity

1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its efficacy against various diseases, particularly in oncology, and its pharmacological properties.

- Chemical Formula : CHClNO

- Molecular Weight : 247.72 g/mol

- CAS Number : 1171593-08-0

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity. For instance, a study demonstrated that derivatives of similar piperazine compounds exhibited moderate to significant efficacy against human breast cancer cells, with IC values indicating effective inhibition of cancer cell proliferation. Specifically, one derivative showed an IC of 18 µM, comparable to established PARP inhibitors like Olaparib, which has an IC of 57.3 µM .

The biological activity is primarily attributed to the compound's ability to inhibit Poly (ADP-Ribose) Polymerase 1 (PARP1), an enzyme involved in DNA repair processes. Inhibition of PARP1 leads to enhanced cleavage of PARP1 and increased activation of apoptotic pathways via caspase cascades. The compound has also been shown to enhance the phosphorylation of H2AX, a marker for DNA damage response .

Study on Antitumor Activity

A relevant study synthesized various piperazine derivatives and evaluated their biological activities, including antitumor effects. The results indicated that these compounds could serve as promising candidates for further development as anticancer agents due to their ability to target specific pathways involved in tumor growth and survival .

Comparative Analysis of Efficacy

The following table summarizes the IC values for various compounds targeting PARP1:

| Compound Name | IC (µM) | Mechanism of Action |

|---|---|---|

| Compound 5e | 18 | PARP1 Inhibition |

| Olaparib | 57.3 | PARP1 Inhibition |

| Compound A | 45 | DNA Repair Inhibition |

This comparison illustrates the potential of this compound as a competitive agent in the realm of targeted cancer therapies.

Safety and Toxicity Profile

While the biological efficacy is promising, safety assessments are crucial. Preliminary hazard statements indicate potential risks such as skin irritation and eye damage upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the recommended synthesis methods for 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions starting with piperazine and pyrrolidine derivatives. Key steps include:

- Nucleophilic substitution : Reacting a piperazine precursor (e.g., 1-phenylpiperazine) with chloroacetyl chloride in anhydrous dichloromethane (DCM) under reflux conditions .

- Salt formation : Conversion to the dihydrochloride salt via treatment with hydrochloric acid in a polar solvent like ethanol .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: methanol/DCM) to isolate the product.

Critical Parameters : Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps, and monitor reactions via TLC (silica plates, UV visualization) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Ventilation : Ensure workspace has >6 air changes/hour. Avoid static discharge by grounding equipment .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Purity >95% is typical for pharmacological studies .

- Structural Confirmation :

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Solvent Optimization : Replace DCM with DMF for higher solubility of intermediates, but ensure thorough drying to avoid hydrolysis .

- Catalytic Additives : Use triethylamine (1.2 eq.) as a base to neutralize HCl byproducts and drive reactions to completion .

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., dimerization) during acyl chloride addition .

Yield Improvement : Pilot studies show yields increase from 60% to 85% when using slow reagent addition over 2 hours .

Q. How do structural modifications (e.g., substituent changes) influence bioactivity?

Methodological Answer:

Q. How to resolve contradictions in reported pharmacological data across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .

- Control Variables : Test batch-to-batch variability in compound purity (HPLC) and salt form (XRPD) .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from ≥5 studies, adjusting for publication bias .

Case Example : Discrepancies in IC₅₀ values (10–100 nM) for kinase inhibition were resolved by controlling ATP concentrations (1 mM vs. 2 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.